![molecular formula C17H16N2O2 B11796354 Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it a versatile approach.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . For example, the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are well-known for the synthesis of substituted imidazoles .
Analyse Des Réactions Chimiques
Types of Reactions: Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are typically conducted under efficient green methods or solvent-based conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield tri- and tetra-substituted imidazoles .
Applications De Recherche Scientifique
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of functional materials and catalysis .
Mécanisme D'action
The mechanism of action of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation . This makes it a promising candidate for adjuvant therapy in bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents and specific applications.
Uniqueness: What sets Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
propyl 2-phenyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-17(20)13-8-9-14-15(11-13)19-16(18-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clé InChI |
RDYZUGFBRNMRRK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)

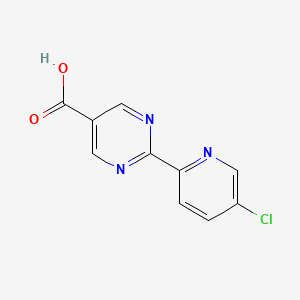
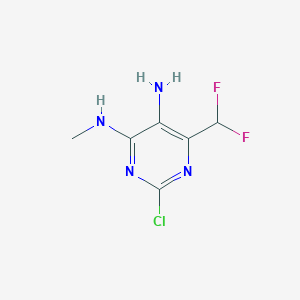

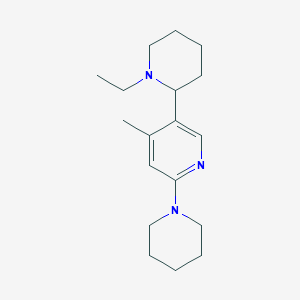
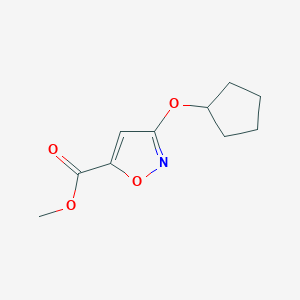
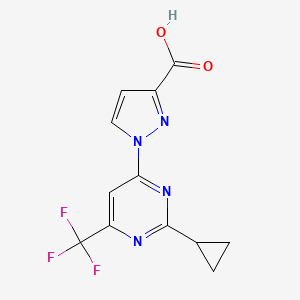

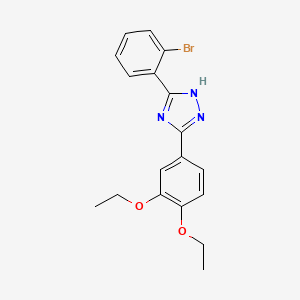

![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
